molecular formula C17H21F3N2O3S B2935441 4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1903439-95-1

4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2935441
CAS No.: 1903439-95-1
M. Wt: 390.42
InChI Key: HSXPDBIRRBCFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperazine ring and a thiane-1,1-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperazine to form 4-(trifluoromethyl)benzoyl piperazine. This intermediate is then reacted with thiane-1,1-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups within the molecule can interact with biological macromolecules, leading to various biological effects. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzoyl chloride: A key intermediate used in the synthesis of the target compound.

    4-(trifluoromethyl)benzoyl piperazine: Another intermediate with similar structural features.

    4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide: A related compound with a different thiazine scaffold

Uniqueness

4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is unique due to its combination of a trifluoromethyl group, piperazine ring, and thiane-1,1-dione structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3S/c18-17(19,20)14-3-1-13(2-4-14)16(23)22-9-7-21(8-10-22)15-5-11-26(24,25)12-6-15/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXPDBIRRBCFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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